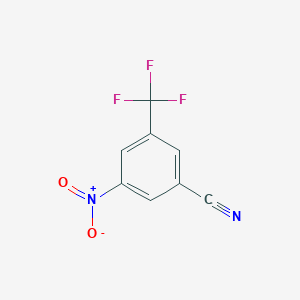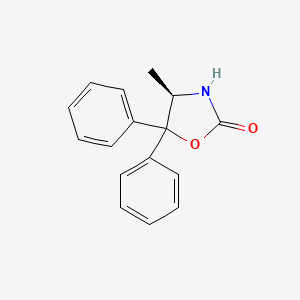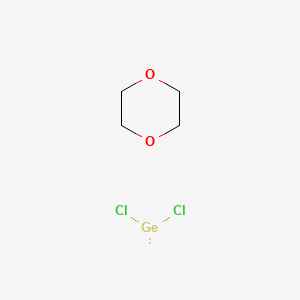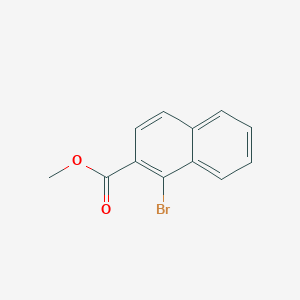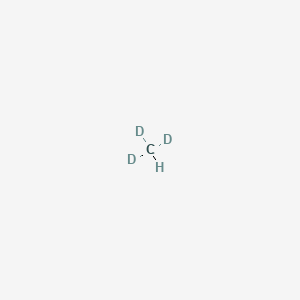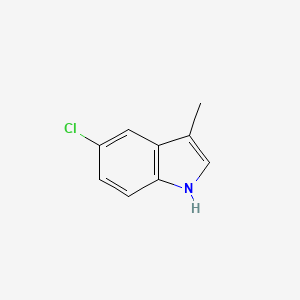![molecular formula C6H4N2O3 B1589024 Furo[3,2-d]pyrimidine-2,4-diol CAS No. 956034-06-3](/img/structure/B1589024.png)
Furo[3,2-d]pyrimidine-2,4-diol
Descripción general
Descripción
Furo[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound with the molecular formula C6H4N2O3 . It is a type of pyrimidine compound, which are known for their diverse biological potential .
Synthesis Analysis
The synthesis of furo[3,2-d]pyrimidine derivatives has been reported in various studies. For instance, one method involves the thermally initiated transformation of substituted 2-aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octanes in DMSO at 100 °C .Molecular Structure Analysis
The molecular structure of Furo[3,2-d]pyrimidine-2,4-diol consists of a pyrimidine ring fused with a furan ring . The molecular weight is 152.108 Da, and it has a density of 1.461g/cm3 .Chemical Reactions Analysis
Furo[3,2-d]pyrimidine-2,4-diol and its derivatives have been found to undergo various chemical reactions. For example, functionalized cyclopropanes can be rearranged thermally to form furo[3,2-d]pyrimidines .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Furo[3,2-d]pyrimidine derivatives have been utilized as n-type hosts for blue phosphorescent OLEDs. These compounds are designed to have high triplet energy, which is crucial for the efficiency and longevity of OLEDs. The electron-transport-type host synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core has shown promising results in device applications .
Anticancer Agents
The pyrimidine ring and its fused derivatives, including furo[3,2-d]pyrimidine, have been identified as promising protein kinase inhibitors for cancer treatment. These compounds exhibit anticancer potential through various mechanisms, particularly by inhibiting protein kinases that control cell growth and metabolism .
Anti-Breast Cancer Agents
Novel furo[3,2-d]pyrimidine-based chalcones have been synthesized and evaluated for their anti-breast cancer properties. These compounds have shown potent activity in both in vitro and in vivo studies, highlighting their potential as therapeutic agents against breast cancer .
Tautomerism Studies
Furo[3,2-d]pyrimidine derivatives have been the subject of research in the investigation of lactam-lactim and thiolactam-thiolactim tautomerism. Understanding these tautomeric forms is essential for the development of new pharmaceuticals and materials with specific desired properties .
High-Efficiency Phosphorescent Devices
The development of high-efficiency phosphorescent devices, such as green organic light-emitting devices, has been facilitated by the use of furo[3,2-d]pyrimidine derivatives. These compounds contribute to achieving nearly 100% internal phosphorescence efficiency, which is a significant advancement in the field of electroluminescence .
Delayed Fluorescence Materials
Furo[3,2-d]pyrimidine derivatives have also been explored as materials that exhibit delayed fluorescence. This property is highly beneficial for the creation of efficient blue organic light-emitting diodes, which are a key component in the development of next-generation display and lighting technologies .
Mecanismo De Acción
While the specific mechanism of action for Furo[3,2-d]pyrimidine-2,4-diol is not explicitly mentioned, pyrimidine and its fused derivatives, including furo[3,2-d]pyrimidine, have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Direcciones Futuras
Propiedades
IUPAC Name |
1H-furo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEICIOHAOMRQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468642 | |
| Record name | Furo[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-d]pyrimidine-2,4-diol | |
CAS RN |
956034-06-3 | |
| Record name | Furo[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




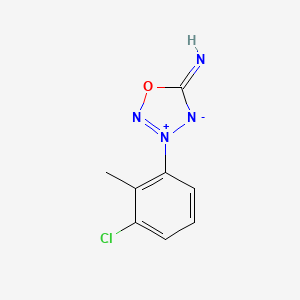
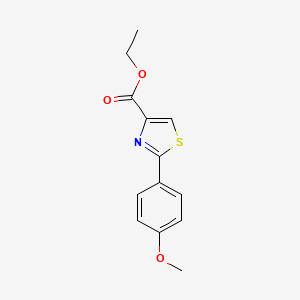

![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)
